REACTION_CXSMILES
|
[CH:1]([CH:4]([C:10]([O:12]CC)=O)[C:5]([O:7]CC)=O)([CH3:3])[CH3:2].C[O-].[Na+].[NH2:18][C:19]([NH2:21])=[O:20]>CO>[CH3:3][CH:1]([CH:4]1[C:5](=[O:7])[NH:21][C:19](=[O:20])[NH:18][C:10]1=[O:12])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
456 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)OCC)C(=O)OCC
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
910 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an anchor stirrer
|
Type
|
TEMPERATURE
|
Details
|
to reflux for thirty minutes
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reflux
|
Type
|
CUSTOM
|
Details
|
is brought to dryness by evaporation of the methanol under vacuum
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate is treated by addition of the amount of hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered off under cold conditions
|
Type
|
WASH
|
Details
|
washed with ice-cold water in order
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1C(NC(NC1=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 267 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |